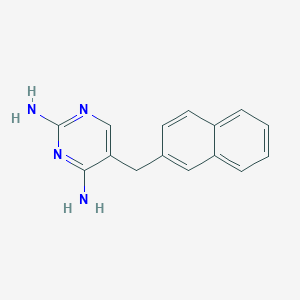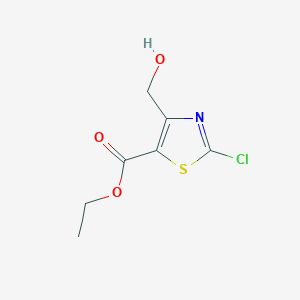amine](/img/structure/B8621520.png)
[1-(4-fluorophenyl)ethylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoroacetophenone o-methyloxime is an organic compound that belongs to the class of oximes It is derived from 4’-fluoroacetophenone, where the carbonyl group is converted into an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoroacetophenone o-methyloxime typically involves the reaction of 4’-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.
Industrial Production Methods: While specific industrial production methods for 4’-Fluoroacetophenone o-methyloxime are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoroacetophenone o-methyloxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4’-Fluoroacetophenone o-methyloxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Fluoroacetophenone o-methyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorine atom can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its overall effects.
Comparison with Similar Compounds
4’-Fluoroacetophenone: The parent compound, lacking the oxime group.
4’-Chloroacetophenone o-methyloxime: Similar structure with a chlorine atom instead of fluorine.
4’-Bromoacetophenone o-methyloxime: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 4’-Fluoroacetophenone o-methyloxime is unique due to the presence of both the fluorine atom and the oxime group. The fluorine atom enhances the compound’s stability and reactivity, while the oxime group provides additional functional versatility, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-methoxyethanimine |
InChI |
InChI=1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |
InChI Key |
SYOZHOFHKMIDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)




![trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane](/img/structure/B8621479.png)
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)

![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)
dimethylsilane](/img/structure/B8621515.png)
![2-[(1-Methyl-4-piperidyl)carbonyl]1,2,3,4-tetrahydroisoquinoline](/img/structure/B8621523.png)


